MK-8745

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action and Cellular Consequences

The cellular response to MK-8745 is primarily determined by the p53 status of the cell [1]. The inhibitor's mechanism leads to two distinct outcomes, as illustrated below.

This compound exerts its effects by specifically binding to and inhibiting Aurora A kinase, a crucial regulator of mitosis [1]. This triggers a p53-dependent decision point that determines the ultimate fate of the cell.

- In p53 Wild-Type Cells: Inhibition of Aurora A by this compound leads to a brief mitotic delay, followed by cell division and subsequent apoptosis. This is associated with increased p53 protein expression and phosphorylation at Ser15 [1] [2] [3].

- In p53 Deficient Cells: These cells undergo a prolonged mitotic arrest, fail to undergo cytokinesis, and enter cycles of endoreduplication, resulting in polyploidy [1].

Key Experimental Findings and Biomarker

TPX2 as a Predictive Biomarker

Research in Non-Hodgkin Lymphoma (NHL) cell lines revealed that sensitivity to this compound is correlated with the expression level of TPX2, a key activator of Aurora A [4].

- Knockdown of TPX2 in less-sensitive cell lines increased their sensitivity to this compound [4].

- Overexpression of TPX2 in highly-sensitive cell lines increased their resistance to the drug [4].

This identifies TPX2 as a potential therapeutic biomarker for identifying patient subpopulations most likely to respond to Aurora A inhibitor treatment [4].

Antitumor Activity in Models

The following table summarizes key experimental evidence from preclinical studies.

| Experimental Model | Findings | Reference |

|---|---|---|

| Non-Hodgkin Lymphoma (NHL) Cell Lines | Cell cycle arrest at G2/M phase; accumulation of tetraploid nuclei; cell death. Sensitivity was linked to TPX2 expression levels. | [4] |

| HCT116 Isogenic Colon Cancer Cells | p53 wild-type cells underwent apoptosis; p53-deficient cells became polyploid. Apoptosis was independent of p21. | [1] |

| HCT116 Xenograft Models (Mice) | Administration of this compound significantly inhibited tumor growth in mice transplanted with various HCT116 isogenic cells. | [5] |

Experimental Protocols

For researchers aiming to work with this compound, here are summaries of key experimental protocols derived from the literature.

In Vitro Kinase Assay for Specificity

Purpose: To confirm the specificity of this compound for Aurora A over Aurora B [1].

- Preparation: Use purified Aurora A or Aurora B kinase, ATP, and a specific substrate (e.g., biotinylated PLK1 peptide for Aurora A or histone H3 for Aurora B).

- Reaction: Incubate the kinase with the substrate and ATP in the presence or absence of this compound (e.g., 500 nM) and an Aurora B-specific inhibitor (e.g., AZD1152) as a control.

- Detection & Analysis: Terminate the reaction and measure substrate phosphorylation. This compound should inhibit Aurora A-mediated phosphorylation but not Aurora B-mediated phosphorylation of histone H3.

Cell-Based Apoptosis and Cell Cycle Analysis

Purpose: To evaluate the biological effects of this compound on cancer cell lines [1] [6].

- Cell Treatment: Seed cells and treat with this compound (e.g., 1-10 µM) for various durations (24-96 hours).

- Cell Cycle Analysis: Fix cells, stain with Propidium Iodide (PI), and analyze DNA content by flow cytometry to determine the percentage of cells in different cell cycle phases (G1, S, G2/M) and polyploid populations (>4N DNA).

- Apoptosis Assay: Harvest cells, stain with Annexin V-FITC and PI, and analyze by flow cytometry to quantify the percentage of cells in early and late apoptosis.

In Vivo Xenograft Tumor Model

Purpose: To assess the in vivo antitumor efficacy of this compound [5].

- Model Establishment: Subcutaneously inject human cancer cells (e.g., HCT116) into the flanks of immunodeficient mice (e.g., female athymic nude mice).

- Dosing: Once tumors reach a palpable size (e.g., 100-150 mm³), randomly allocate mice to control or treatment groups. Administer this compound or vehicle control via an appropriate route (e.g., subcutaneous injection).

- Evaluation: Monitor and record tumor volumes and body weights regularly throughout the dosing period. At the endpoint, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for apoptosis and proliferation markers).

Research Context and Future Directions

Aurora kinases are established targets in oncology, but their therapeutic application faces challenges [7]. The research on this compound provides valuable insights for future development:

- Biomarker-Driven Therapy: The identification of TPX2 and p53 status as key determinants of response highlights the importance of patient stratification for targeted therapies [4] [1].

- Selective Inhibition: As a highly selective Aurora A inhibitor, this compound serves as a tool compound for dissecting the distinct biological functions of Aurora A and Aurora B, which is crucial for overcoming the limitations of pan-Aurora inhibitors [1] [7].

- Combination Strategies: Future research may explore combining Aurora A inhibitors with other targeted agents to overcome resistance and improve efficacy, a key direction in the field [7] [8].

References

- 1. The induction of polyploidy or apoptosis by the Aurora A ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Aurora Kinase inhibitor | Mechanism [selleckchem.com]

- 3. This compound | Apoptosis | Aurora Kinase [targetmol.com]

- 4. A novel Aurora A kinase - inhibitor predicts TPX2 as... MK 8745 [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Potent Aurora A Kinase Inhibitor [apexbt.com]

- 6. - MK | 8745 A Aurora | CAS 885325-71-3 | Buy... Kinase inhibitor [invivochem.com]

- 7. Aurora kinases signaling in cancer: from molecular perception ... [molecular-cancer.biomedcentral.com]

- 8. The Relevance of Aurora Kinase Inhibition in ... [cancerdiagnosisprognosis.org]

Aurora A kinase role in cell division and cancer

Molecular Structure & Key Regulatory Sites

Understanding Aurora A's structure is essential for developing targeted therapies. Its domain architecture and regulatory motifs are summarized below.

| Structural Element | Location (Amino Acids) | Function & Regulation |

|---|---|---|

| N-terminal Domain | 1-132 | Regulatory domain [1] |

| Kinase Domain | 133-383 | Central catalytic domain [1] |

| C-terminal Domain | 384-403 | Short regulatory tail [1] |

| Activation Loop T-loop | Within kinase domain | Phosphorylation at Thr288 induces active conformation; key regulatory site [1] [2] |

| KEN Degron | Near N-terminus (position 5) | Recognition site for APC/C; regulates protein degradation [1] |

| DAD/A-box Degron | Near N-terminus (position 45) | Governs stability and activity during cell cycle [1] |

Experimental Workflow for Inhibitor Screening

The following diagram illustrates a representative integrated workflow, combining computational and experimental methods to identify and characterize novel Aurora A kinase inhibitors.

Integrated workflow for Aurora A inhibitor discovery.

Key Experimental Protocols

For researchers designing experiments, here are methodologies for two critical assay types used in Aurora kinase inhibitor development.

High-Content Imaging (HCI) Assay

This protocol is used to detect phenotypic changes in cells upon Aurora A or B inhibition, discriminating between on-target and off-target effects [3].

- Cell Line Selection: Choose cancer cell lines sensitive to Aurora kinase inhibition (e.g., based on published sensitivity panels or genetic background). Include a non-sensitive line as a counterscreen for general toxicity [3].

- Cell Plating and Treatment: Seed adherent cells in clear-bottom 96-well or 384-well microplates. Treat with compounds of interest across a range of concentrations [3].

- Fixation and Staining: At assay endpoint, fix cells with formaldehyde or methanol. Permeabilize with a detergent-containing buffer (e.g., Triton X-100) and block with BSA or FBS. Incubate with primary antibodies (e.g., anti-phospho-Histone H3 for mitotic cells), followed by fluorescent dye-conjugated secondary antibodies. Include DAPI for DNA staining [3].

- Image Acquisition and Analysis: Use a high-content imager (wide-field or confocal) to capture multiple images per well. Use specific software to analyze parameters such as mitotic index, multinucleation (a phenotype of Aurora B inhibition), and nuclear morphology [3].

Flow Cytometry Assay for Cell Cycle

This technique analyzes DNA content to monitor cell cycle distribution and endoreduplication, a common consequence of Aurora B inhibition [3].

- Cell Preparation: Harvest treated and control cells, then wash with a salt-based solution like PBS [3].

- Fixation and Staining: Fix cells in cold ethanol. After fixation, wash cells and stain with a propidium iodide (PI) solution, which intercalates with DNA. Treat with RNase to ensure PI only stains DNA [3].

- Data Acquisition: Analyze the single-cell suspension using a flow cytometer. The instrument's fluidics system and lasers will measure the fluorescence intensity of each cell, which is proportional to its DNA content [3].

- Data Analysis: Use analysis software to deconvolute the histogram of fluorescence intensity. This identifies the percentage of cells in G0/G1 (2N DNA), S-phase (between 2N and 4N), and G2/M (4N DNA). Aurora B inhibition typically leads to an increase in cells with >4N DNA content due to failed cytokinesis [3].

Clinical and Preclinical Inhibitor Landscape

Several AURKA inhibitors have been developed and evaluated in clinical trials. The table below lists key compounds.

| Inhibitor Name | Type / Selectivity | Development Status (as of 2025) | Notes |

|---|---|---|---|

| Alisertib (MLN8237) | Selective AURKA inhibitor [4] | Orphan drug status; Phase I/II trials [2] [4] | Highly selective; granted orphan status for small cell lung cancer [4] |

| Danusertib | Pan-Aurora inhibitor [5] | Phase I/II trials [5] | Also targets BCR-ABL [5] |

| ENMD-2076 | Selective AURKA inhibitor [4] | Phase I/II trials [5] [4] | Multitargeted; also targets VEGFR, FGFR3 [5] |

| TAS-119 | Selective AURKA inhibitor [2] | Clinical trials [2] | Noted for high selectivity [2] |

| Tinengotinib | AURKA inhibitor [2] | Clinical trials [2] | Newer inhibitor in development [2] |

| VX-689 (MK-5108) | AURKA inhibitor [2] | Clinical trials [2] | Potent inhibitor used in studies [2] |

| CCT137690 | Pan-Aurora inhibitor [4] | Preclinical [4] | - |

| AMG-900 | Pan-Aurora inhibitor [4] | Phase I [4] | - |

Future Directions & Challenges

The field continues to evolve to address key challenges and leverage new technologies.

- Challenges: Clinical translation of Aurora kinase inhibitors faces hurdles including off-target toxicity, development of drug resistance (e.g., through kinase domain mutations or activation of compensatory pathways like PI3K/AKT/mTOR), and a lack of robust predictive biomarkers [1] [2].

- Emerging Strategies:

- Next-Generation Inhibitors: Developing highly selective inhibitors and PROTAC degraders to overcome resistance and improve efficacy [1] [6].

- Combination Therapies: Using AKIs with chemotherapy, immunotherapy, and other targeted agents for synergistic effects [1].

- Computational Drug Discovery: Leveraging pharmacophore modeling, virtual screening, and molecular dynamics simulations to identify novel scaffolds with optimal binding and safety profiles [2].

- Biomarker Discovery: Identifying biomarkers to enable patient stratification and personalized treatment approaches [1] [5].

References

- 1. in Aurora : from molecular perception to... kinases signaling cancer [molecular-cancer.biomedcentral.com]

- 2. Targeting Aurora A Kinase: Computational Discovery of ... [sciencedirect.com]

- 3. Phenotypic Screening Approaches to Develop Aurora ... [pmc.ncbi.nlm.nih.gov]

- 4. Computational identification and experimental ... [sciencedirect.com]

- 5. Aurora Kinase A Decade Long Trends, Analysis and ... [archivemarketresearch.com]

- 6. Aurora kinases, emerging critical targets for cancer ... [sciencedirect.com]

Mechanism of Action and Experimental Overview

MK-8745 specifically targets and inhibits Aurora A kinase, which plays a critical role in mitotic entry and spindle assembly. This inhibition leads to disrupted mitosis, causing cells to arrest in the G2/M phase and resulting in the accumulation of cells with 4N DNA content [1] [2] [3]. The subsequent cellular fate is determined by the p53 status:

- In p53-proficient cells, Aurora A inhibition by this compound induces a p53-dependent apoptotic cell death [2] [4]. This is associated with phosphorylation of p53 at Ser15 and an increase in p53 protein expression [2].

- In p53-deficient cells (null or mutant), the G2/M arrest is followed by endoreduplication, leading to polyploidy (>4N DNA content) instead of apoptosis [2].

This relationship is summarized in the following pathway diagram:

Key Experimental Findings and Parameters

The table below summarizes quantitative data and critical observations from key studies on this compound.

| Experimental Model | Key Treatment Parameters | Observed Effects & Quantitative Data | Biological Significance |

|---|

| Non-Hodgkin Lymphoma (NHL) Cell Lines [1] [3] [4] | Concentration: 1 μM Duration: 24 - 96 hours | • Cell Cycle Arrest: G2/M phase arrest with tetraploid (4N) nuclei accumulation. • Cell Death: ~160-fold increase in cell death by 96 hours. • Biomarker: Sensitivity correlated with TPX2 expression level. | Demonstrates efficacy in hematological cancers and identifies TPX2 as a potential predictive biomarker for therapy. | | HCT116 Isogenic Cell Lines (Colon Cancer) [2] | Concentration: 1 - 10 μM Duration: Up to 40 hours | • p53 Wild-Type: Mitotic delay followed by apoptosis (sub-G1 peak). • p53 Null/Mutant: Prolonged mitotic arrest followed by polyploidy (8N population). • p21 Not Required: Apoptosis occurred independently of p21. | Establishes p53 status as the primary determinant of cellular fate following Aurora A inhibition. | | In Vivo Xenograft Models [4] | Dosage: 800 nM (s.c.) Duration: 7 - 12 days | • Tumor Growth: Significant inhibition in HCT116 p53-pathway isogenic variants. • Outcome: Incomplete tumor regression; drug-resistant tumors remained. | Confirms anti-tumor activity in vivo and highlights the issue of residual resistance. |

Detailed Experimental Protocols

In Vitro Cell-based Assay for G2/M Arrest and Viability

This protocol is adapted from studies using Non-Hodgkin Lymphoma (NHL) and HCT116 colon carcinoma cell lines [1] [4].

1. Cell Preparation and Plating

- Culture your chosen cell lines (e.g., NHL, HCT116 with varying p53 status).

- Plate cells in appropriate multi-well plates (e.g., 6-well for flow cytometry, 96-well for viability) and allow them to adhere overnight.

2. Drug Treatment

- Stock Solution: Prepare a 10-20 mM stock of this compound in DMSO. Aliquot and store at -20°C [3] [4].

- Working Concentration: Treat cells with a final concentration of 1 μM this compound. Include a vehicle control (DMSO at the same dilution, e.g., 0.1% v/v) [4].

- Duration: Incubate cells for 24 to 48 hours for initial cell cycle analysis, and up to 96 hours for assessing long-term cell death [1].

3. Endpoint Analysis

- Cell Cycle Analysis by Flow Cytometry:

- Harvest cells by trypsinization.

- Fix in 70% ethanol at -20°C for several hours or overnight.

- Stain with a solution containing Propidium Iodide (PI) and RNase A.

- Analyze DNA content using a flow cytometer. Look for accumulation of cells in the 4N (G2/M) peak and the emergence of a sub-G1 (apoptotic) or >4N (polyploid) population [2].

- Apoptosis Detection:

- Use Annexin V/PI staining kit according to the manufacturer's protocol as an additional method to quantify apoptosis.

- Cell Viability Assay:

- Perform MTT, MTS, or similar assays at 48h and 96h to quantify the reduction in viable cells [1].

- Cell Cycle Analysis by Flow Cytometry:

In Vivo Xenograft Model Protocol

This protocol is based on studies using female athymic nude mice [4].

1. Animal Model Setup

- Use 4-5 week old female athymic nude mice.

- Subcutaneously inject HCT116 isogenic cells (e.g., parental, p53-/-, p21-/-) into both flanks of the mice.

2. Dosing Regimen

- Once tumors reach a palpable size (e.g., ~100-150 mm³), randomize mice into treatment and control groups.

- Administer This compound at 800 nM via subcutaneous (s.c.) injection.

- Continue treatment for 7 to 12 days.

3. Endpoint and Analysis

- Monitor and measure tumor volumes regularly using calipers.

- Calculate tumor volume using the formula: (Length × Width²) / 2.

- At the end of the study, harvest tumors for further histological or molecular analysis.

Critical Considerations for Researchers

- p53 Status is Crucial: Always determine the p53 status (wild-type, mutant, or null) of your cell lines or models before experimentation, as it is the primary factor dictating the outcome of this compound treatment [2].

- Biomarker Potential: Assess TPX2 expression levels, as higher TPX2 may confer resistance to this compound, making it a potential biomarker for patient stratification [1].

- Drug Formulation: For in vivo studies, note that the provided protocol uses a solution of the compound [4]. Other formulations, such as suspensions in CMC-Na or solutions in corn oil, have also been suggested for animal studies [3].

- Solubility Note: this compound has high solubility in DMSO (>21.6 mg/mL) but is insoluble in water. For cell-based assays, gentle warming and ultrasonication may be needed to prepare stock solutions [4].

Conclusion and Research Implications

This compound serves as a valuable tool compound for probing Aurora A kinase biology. The well-defined, p53-dependent duality in its mechanism of action provides a clear framework for designing experiments and interpreting results. These application notes provide a foundation for investigating this compound, highlighting the critical need to consider cellular context, particularly p53 status, in the design and analysis of experiments targeting Aurora A kinase.

References

- 1. A novel Aurora kinase A inhibitor this compound predicts TPX2 as a ... [pubmed.ncbi.nlm.nih.gov]

- 2. The induction of polyploidy or apoptosis by the Aurora A ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Aurora Kinase inhibitor | Mechanism [selleckchem.com]

- 4. This compound - Potent Aurora A Kinase Inhibitor [apexbt.com]

MK-8745 stock solution preparation and storage

Chemical Properties & Stock Preparation

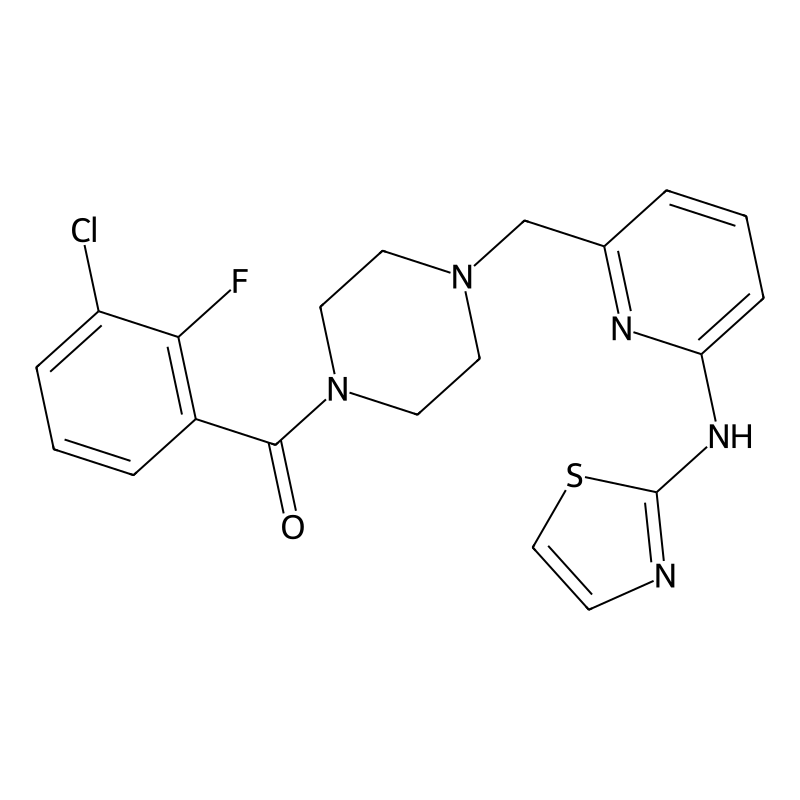

MK-8745 (CAS 885325-71-3) is a solid compound with a molecular weight of 431.91 g/mol and the formula C₂₀H₁₉ClFN₅OS [1] [2].

Key Handling Information:

- Solubility: The compound is highly soluble in DMSO (≥ 100 mg/mL) [1] [3]. Lower solubility is reported in ethanol (1 mg/mL), and it is insoluble in water [2].

- Appearance: White to yellow solid [1].

For most experimental applications, preparing a concentrated stock solution in DMSO is recommended. The table below summarizes the preparation of common stock concentrations.

Table 1: this compound Stock Solution Preparation Guide

| Target Concentration | Mass of Compound (Solid) | Volume of DMSO | Notes |

|---|---|---|---|

| 10 mM | 4.32 mg | 1 mL | Standard high-concentration stock [1] |

| 50 mM | 21.6 mg | 1 mL | For high-dose requirements; ensure full dissolution |

| 100 mg/mL | 100 mg | 1 mL | Saturation unknown; may require warming and sonication [1] |

Step-by-Step Preparation Protocol:

- Equilibration: Allow the vial of this compound and the DMSO solvent to equilibrate to room temperature for at least one hour before opening [1] [4].

- Weighing: Accurately weigh the required mass of this compound solid.

- Dissolution: Transfer the compound into an appropriate vial and add the calculated volume of DMSO.

- Aid Dissolution (if needed): To achieve full dissolution, especially for concentrations at or near 100 mg/mL, warm the tube at 37°C and briefly shake it in an ultrasonic bath [3].

- Aliquoting: Immediately after a clear solution is obtained, aliquot the stock solution into sterile, tightly sealed vials to minimize freeze-thaw cycles and prevent moisture absorption [1] [4].

Storage & Stability

Proper storage is critical for maintaining the stability and efficacy of this compound.

- Solid Compound: Store the powder at -20°C. Under these conditions, the product is typically stable for up to 24 months from the date of receipt [1] [4].

- Stock Solution in DMSO:

- Working Solution: It is highly recommended to prepare and use fresh working dilutions on the same day for optimal results [1] [4].

In Vitro Application & Dosing

This compound induces cell cycle arrest and apoptosis, with effects dependent on cellular p53 status [5].

Typical In Vitro Workflow:

Dosing Information:

- Common Working Concentration: 1 to 10 µM [5] [6].

- Treatment Duration: Studies commonly treat cells for 24 hours or longer to observe phenotypic changes [6].

Vehicle Control:

- The final concentration of DMSO in cell culture media should not exceed 0.1% (v/v). A vehicle control containing the same concentration of DMSO must be included in all experiments.

In Vivo Formulation & Dosing

For animal studies, this compound requires specialized formulations. Below are two validated protocols for preparing in vivo dosing solutions [1] [2].

Table 2: Validated In Vivo Formulations for this compound

| Formulation | Components | Step-by-Step Preparation | Final Concentration |

|---|

| Homogeneous Suspension [2] | 0.5% Carboxymethyl cellulose (CMC-Na) sodium salt | 1. Add 5 mg of this compound to 1 mL of 0.5% CMC-Na solution. 2. Mix vigorously to form a homogeneous suspension. | 5 mg/mL | | Clear Solution [1] [2] | 5% DMSO, 40% PEG300, 5% Tween-80, 50% saline | 1. Add 50 µL of 86 mg/mL DMSO stock to 400 µL PEG300, mix. 2. Add 50 µL Tween-80, mix. 3. Add 500 µL saline, mix. Use immediately. | ~4.3 mg/mL (9.96 mM) |

Biological Mechanism & Experimental Design

This compound is a potent and selective Aurora A kinase inhibitor with an IC₅₀ of 0.6 nM, showing over 450-fold selectivity for Aurora A over Aurora B [2] [7]. Its cellular effects are critically dependent on the p53 status of the cells [5].

Mechanism of Action Diagram:

Key Experimental Considerations:

- Biomarker Analysis: Confirmation of Aurora A inhibition in cells can be done by monitoring the reduction of phosphorylated Aurora A (at T288) and the degradation of its substrates (e.g., TACC3, Eg5) via western blot [2] [6].

- p53 Status is Crucial: Prior to experimentation, determine the p53 status of your cell lines. In p53 wild-type cells, expect apoptosis. In p53-null or mutant cells, expect polyploidization with little apoptosis [5].

- TPX2 as a Biomarker: The expression level of TPX2, an activator of Aurora A, may predict cellular sensitivity to this compound. Higher TPX2 levels can confer resistance [6].

Critical Safety & Handling Notes

- For Research Use Only: this compound is strictly for research purposes and not for human diagnostic or therapeutic use [1].

- Controlled Substance: Note that this product may be a controlled substance and not for sale in all territories [1].

- Aseptic Technique: Maintain sterility during aliquoting and handling to prevent contamination.

References

- 1. This compound | Apoptosis Inducer [medchemexpress.com]

- 2. This compound | Aurora Kinase inhibitor | Mechanism [selleckchem.com]

- 3. This compound | CAS:885325-71-3 | Aurora A inhibitor,potent ... [biocrick.com]

- 4. MK8745|885325-71-3|COA [dcchemicals.com]

- 5. The induction of polyploidy or apoptosis by the Aurora A ... [pmc.ncbi.nlm.nih.gov]

- 6. A novel Aurora kinase A inhibitor this compound predicts TPX2 as a ... [pubmed.ncbi.nlm.nih.gov]

- 7. A Cell Biologist's Field Guide to Aurora Kinase Inhibitors [frontiersin.org]

MK-8745 Aurora A kinase assay protocol

Compound Profile & Quantitative Data

MK-8745 is a potent and selective small-molecule inhibitor of Aurora A kinase, developed as a targeted anticancer therapeutic [1] [2].

Table 1: Biochemical Activity and Selectivity of this compound

| Parameter | Value | Details / Assay Conditions |

|---|---|---|

| IC₅₀ (Aurora A) | 0.6 nM | In vitro kinase assay with purified Aurora A kinase [1] [3] [2]. |

| Selectivity (Aurora A vs. B) | >450-fold | IC₅₀ for Aurora B is 280 nM [1] [2]. |

| Specificity Validation | Confirmed | No inhibition of Aurora B or phospho-histone H3 (Ser10) at concentrations up to 10 µM [1]. |

Table 2: Cellular and In Vivo Efficacy of this compound

| Assay Type | Observed Effect | Experimental Context |

|---|---|---|

| Cellular Phenotype | p53-dependent apoptosis; p53-deficient polyploidy | In vitro, across multiple cell lineages [1] [4]. |

| Cell Cycle Impact | G2/M phase arrest | Observed in Non-Hodgkin Lymphoma (NHL) cell lines [2]. |

| In Vivo Efficacy | Significant tumor growth inhibition | HCT116 colon cancer xenograft models in mice [5]. |

Experimental Protocols

Biochemical Kinase Assay Protocol

This protocol determines the half-maximal inhibitory concentration (IC₅₀) of this compound against purified Aurora A kinase, based on in vitro kinase assays [1] [6].

- Recombinant Enzyme: Use purified, full-length human Aurora A kinase. For activated conditions, include an N-terminal fragment (residues 1-43) of its activator, TPX2 [6].

- Substrate: A biotinylated peptide substrate derived from PLK1 (phosphorylated at Ser137) or histone H3 [1].

- Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 100 µM ATP [1] [5].

- Inhibitor Dilution: Prepare this compound in DMSO. Create a serial dilution series (e.g., from 10 µM to 0.1 nM). Include a vehicle control (DMSO only).

- Procedure:

- In a reaction mixture, combine the enzyme, substrate, ATP, and this compound (or vehicle) in the reaction buffer.

- Incubate at 30°C for 45 minutes to allow the kinase reaction to proceed [5].

- Terminate the reaction by adding a stop solution containing EDTA [5].

- Quantify the amount of phosphorylated product using a relevant detection method, such as measuring ADP production or using an antibody against the phosphorylated substrate [1] [6].

- Data Analysis: Plot the signal (e.g., phosphorylation) against the log of the inhibitor concentration. Fit a dose-response curve to calculate the IC₅₀ value.

Cell-Based Apoptosis and Cell Cycle Analysis Protocol

This protocol assesses the functional cellular response to this compound treatment, specifically apoptosis and cell cycle distribution, which is dependent on the p53 status of the cell line [1] [4].

- Cell Lines: Use isogenic pairs if possible (e.g., HCT116 p53+/+ and HCT116 p53-/-) to demonstrate p53-dependent effects [1] [4].

- Inhibitor Preparation: Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). Dilute in cell culture medium for treatment. A typical working concentration is 5 µM, used for 48 hours [1] [4]. Optimize concentration and duration based on the cell line.

- Procedure:

- Seed cells in appropriate culture plates and allow to adhere.

- Treat cells with this compound or vehicle control (DMSO) for the desired duration.

- Harvest cells by trypsinization.

- Wash cells with PBS and fix in 70% ethanol overnight at -20°C [4].

- Wash with PBS, treat with RNase, and stain cellular DNA with Propidium Iodide (PI) [1] [4].

- Analyze the DNA content by flow cytometry (e.g., using FACSCalibur with CellQuest Pro software) [4].

- Data Analysis:

- Cell Cycle: Identify populations of cells with 2N (G0/G1), 4N (G2/M), and >4N (polyploid) DNA content.

- Apoptosis: Quantify the sub-G1 (hypodiploid) population, which indicates apoptotic cells [1].

- Key Outcome: p53-wildtype cells should show a significant sub-G1 apoptotic population, while p53-deficient cells will show a prominent >4N polyploid population [1].

In Vivo Xenograft Tumor Model Protocol

This protocol evaluates the antitumor efficacy of this compound in a mouse model [4] [5].

- Animal Model: Female athymic nude mice (4-5 weeks old) [4].

- Tumor Inoculation: Subcutaneously inject 5 million cancer cells (e.g., HCT116) into the flank of each mouse [4].

- Dosing: When tumor volumes reach 200-400 mm³, administer this compound. The specific dosing regimen (e.g., route, concentration, schedule) should be optimized, as it is not explicitly detailed in the available search results [4].

- Tumor Monitoring: Measure tumor dimensions regularly. Calculate tumor volume using the formula: ( V = \frac{(width)^2 \times length}{2} ) [4]. Monitor until the endpoint (e.g., tumor volume of 2000 mm³) is reached.

- Analysis: Compare the relative tumor volume and growth inhibition between the treated and control groups.

Experimental Workflow and Signaling Pathway

The following diagrams summarize the key experimental workflow and the p53-dependent mechanism of action for this compound.

Diagram 1: Overall experimental workflow for characterizing this compound, progressing from in vitro biochemical assays to in vivo efficacy studies.

Diagram 2: The p53-dependent cellular mechanism of this compound. Inhibition of Aurora A kinase leads to apoptosis in p53-wildtype cells but results in polyploidy in p53-deficient cells [1].

Critical Technical Notes for Researchers

- p53 Status is Crucial: The cellular outcome of Aurora A inhibition is critically dependent on the p53 status of your model system. Always use genotyping to confirm p53 status and interpret your results accordingly [1].

- Cellular Specificity: While this compound is highly selective for Aurora A in biochemical assays, achieving full and selective inhibition in a cellular context requires high concentrations, highlighting the challenge of cellular penetrance and potential off-target effects at very high doses [6].

- Solubility and Handling: this compound is soluble in DMSO (≥100 mg/mL) but insoluble in water. Fresh DMSO stock solutions are recommended for optimal results. Always use appropriate vehicle controls in your experiments [3] [2].

References

- 1. The induction of polyploidy or apoptosis by the Aurora A ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Aurora Kinase inhibitor | Mechanism [selleckchem.com]

- 3. - MK | CAS:885325-71-3 | 8745 ... | Manufacturer BioCrick Aurora [biocrick.com]

- 4. Integrity of p53 Associated Pathways Determines Induction of... [pmc.ncbi.nlm.nih.gov]

- 5. - MK | 8745 A inhibitor | CAS 885325-71-3 | Buy... Aurora Kinase [invivochem.com]

- 6. A Cell Biologist's Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

MK-8745 cell proliferation inhibition assay

Key Experimental Parameters for MK-8745

The table below summarizes the core biochemical and cellular characteristics of this compound.

| Parameter | Description / Value |

|---|---|

| Primary Target | Aurora A Kinase (AURKA) [1] [2] |

| IC₅₀ for Aurora A | 0.6 nM [1] [2] |

| Selectivity | >450-fold selective for Aurora A over Aurora B [1] |

| Key Cellular Effect | Mitotic disruption, leading to either apoptosis or polyploidy [3] |

| Critical Determinant | p53 status of the cell line [3] |

| Typical In Vitro Working Concentration | 1 - 10 µM [3] [2] |

| Solubility (DMSO) | ~86 mg/mL (199.11 mM) [1] |

Detailed Cell Proliferation Inhibition Protocol

This protocol outlines the methodology for assessing the anti-proliferative effects of this compound on cancer cell lines, based on published research [3] [2] [4].

Cell Line Selection and Culturing

- Cell Lines: Experiments have been successfully conducted in various cell lines, including:

- Culture Conditions: Maintain cells in their recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

Drug Preparation and Treatment

- Stock Solution: Prepare a 10 mM stock solution by dissolving this compound in high-quality, sterile DMSO. Aliquot and store at -20°C or -80°C.

- Working Concentrations: Prepare serial dilutions of this compound in the cell culture medium immediately before use. A concentration range of 1 µM to 10 µM is commonly used to treat cells for 24 to 96 hours [3] [2].

- Control Groups:

- Vehicle Control: Treat cells with the same volume of DMSO used for the highest drug concentration (e.g., 0.1% v/v).

- Positive Control: Optional, use a known cytotoxic agent.

Cell Plating and Treatment

- Plate cells in 96-well plates at a density of 10,000 cells per well [2] and allow them to adhere overnight.

- The next day, replace the medium with fresh medium containing the pre-diluted this compound or vehicle control. Each concentration and control should be tested in multiple replicates (e.g., n=3-6).

Cell Viability and Proliferation Assessment (MTT Assay)

After the treatment period, cell viability can be measured using the MTT assay [2]:

- Add MTT reagent (e.g., 10 µL of a 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C.

- Carefully remove the medium and dissolve the resulting formazan crystals in 100-150 µL of DMSO.

- Measure the absorbance at a wavelength of 570 nm, with a reference wavelength of 630-650 nm, using a microplate reader.

- Calculate the percentage of cell viability relative to the vehicle control group.

Analysis of Cellular Outcomes and Biomarkers

The following diagram illustrates the p53-dependent cellular decision-making process triggered by this compound treatment, which is a critical concept for interpreting your assay results.

Downstream Experimental Analysis

To confirm the mechanism and effects of this compound, the following analyses are recommended after the proliferation assay.

Cell Cycle Analysis by Flow Cytometry

- Procedure: After treatment, harvest cells, wash with PBS, and fix in 70% ethanol at -20°C. Before analysis, stain DNA with a solution containing Propidium Iodide (PI) and RNase.

- Expected Results: Analyze DNA content using flow cytometry. This compound treatment typically causes accumulation of cells with 4N DNA content (G2/M arrest). In p53-deficient cells, a population of cells with >4N DNA (polyploidy) will emerge over time [3].

Apoptosis Detection

- Procedure: Use an Annexin V-FITC/PI apoptosis detection kit following the manufacturer's protocol.

- Expected Results: A significant increase in Annexin V-positive cells (indicating early and late apoptosis) is expected specifically in p53 wild-type cell lines following this compound treatment [3].

Biomarker Analysis by Western Blotting

The following table lists key proteins to analyze for confirming target engagement and understanding the cellular response.

| Protein Target | Expected Change with this compound | Biological Significance |

|---|---|---|

| Phospho-Aurora A (T288) | Decrease [2] | Confirms direct inhibition of Aurora A kinase activity. |

| Phospho-Histone H3 (Ser10) | Increase or No Change [3] | Marker of mitotic accumulation; not directly inhibited by this compound. |

| p53 (Total and Phospho-Ser15) | Increase in p53 WT cells [3] [1] | Indicates p53 stabilization and activation in response to mitotic disruption. |

| Cleaved Caspase-3 | Increase in p53 WT cells [3] | Marker for execution of apoptosis. |

| TPX2 | Variable (a biomarker) [4] | High TPX2 expression correlates with resistance; low TPX2 with sensitivity. |

Key Considerations for Researchers

- p53 Status is Crucial: Always determine the p53 status of your cell lines before experimentation, as it is the primary determinant of the cellular outcome [3].

- Biomarker for Sensitivity: Assess TPX2 expression levels; high TPX2 may predict resistance to this compound, while low levels predict sensitivity [4].

- Off-Target Effects: While this compound is highly selective for Aurora A, be aware that at high concentrations, off-target effects on other kinases cannot be entirely ruled out. Kinome-wide profiling is advised for conclusive studies [5].

References

- 1. This compound | Aurora Kinase inhibitor | Mechanism [selleckchem.com]

- 2. This compound | Apoptosis Inducer [medchemexpress.com]

- 3. The induction of polyploidy or apoptosis by the Aurora A ... [pmc.ncbi.nlm.nih.gov]

- 4. A novel Aurora kinase A inhibitor this compound predicts TPX2 as a ... [pubmed.ncbi.nlm.nih.gov]

- 5. A Cell Biologist's Field Guide to Aurora Kinase Inhibitors [frontiersin.org]

Comprehensive Application Notes and Protocols: MK-8745 Induced p53-Dependent Apoptosis in Cancer Models

Introduction and Biological Significance

Aurora kinases represent a family of serine/threonine protein kinases that play pivotal roles in ensuring accurate mitotic progression and are recognized as attractive novel targets for anticancer therapy. Among these, Aurora A kinase is essential for successful mitotic transition, regulating critical processes including centrosome maturation, spindle assembly, and chromosome alignment. The discovery that Aurora A is frequently overexpressed in a wide spectrum of human cancers has spurred the development of targeted inhibitors, with MK-8745 emerging as a particularly selective candidate. This compound is a novel and selective small-molecule inhibitor of Aurora A kinase with an impressive IC₅₀ of 0.6 nM, demonstrating more than 450-fold selectivity for Aurora A over Aurora B kinase [1].

The cellular response to Aurora A inhibition exhibits a fascinating dependence on p53 status, a phenomenon extensively characterized in preclinical studies. When p53-proficient cells are treated with this compound, they typically undergo a short mitotic delay followed by cytokinesis and subsequent apoptosis. In stark contrast, p53-deficient or mutant cells experience a prolonged arrest in mitosis followed by endoreduplication and polyploidy, completely bypassing apoptosis [2] [3]. This differential response highlights the critical role of p53 as a determining factor in cell fate decisions following Aurora A inhibition and has significant implications for patient stratification in clinical trials of Aurora A-targeted therapies.

This compound Properties and Specifications

Biochemical Profile

This compound is characterized by its potent and highly selective inhibition profile against Aurora A kinase. The compound exhibits an IC₅₀ of 0.6 nM against Aurora A, with more than 450-fold selectivity over Aurora B kinase (IC₅₀ = 280 nM) [2] [1]. This exceptional selectivity minimizes off-target effects and provides a clean pharmacological tool for specifically probing Aurora A biology. The molecular weight of this compound is 431.91 g/mol, with a chemical formula of C₂₀H₁₉ClFN₅OS [1].

Table 1: this compound Biochemical Properties

| Parameter | Specification | Experimental Note |

|---|---|---|

| Aurora A IC₅₀ | 0.6 nM | In vitro kinase assay |

| Aurora B IC₅₀ | 280 nM | Selectivity ratio >450:1 |

| Molecular Weight | 431.91 g/mol | C₂₀H₁₉ClFN₅OS |

| Purity | ≥99.95% | Quality controlled by HPLC |

Formulation and Storage

For in vitro applications, this compound is typically prepared as a concentrated stock solution in DMSO at 86 mg/mL (199.11 mM). It is crucial to use fresh, moisture-absorbing DMSO to maintain compound stability and solubility. Alternatively, the compound can be dissolved in ethanol at 1 mg/mL, though it remains insoluble in aqueous solutions [1]. For long-term storage, aliquots should be maintained at -20°C or below, with limited freeze-thaw cycles to preserve compound integrity. The stability of working solutions should be verified periodically, particularly for extended experiments.

Experimental Design and Workflow

Overall Experimental Strategy

The investigation of this compound-induced, p53-dependent apoptosis requires a systematic approach utilizing appropriate cell models, treatment conditions, and analytical techniques. The core strategy involves parallel experimentation with isogenic cell lines differing primarily in p53 status, treated with varying concentrations of this compound, followed by comprehensive analysis of cell cycle progression, apoptosis induction, and molecular signaling events. This design enables direct comparison of responses between p53-proficient and deficient models, controlling for genetic background effects.

Key Cell Lines and Culture Conditions

The use of isogenic cell line pairs is fundamental for establishing p53-specific effects. The HCT116 colon carcinoma system, developed by Dr. Bert Vogelstein's group, provides an ideal model with parental (p53 wild-type), p53⁻/⁻, p21⁻/⁻, and other relevant knockout variants [2] [4]. These cells should be maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum and standard penicillin-streptomycin antibiotics (100 U/mL) at 37°C in a humidified 5% CO₂ atmosphere. Regular authentication and mycoplasma testing are essential to ensure cell line integrity throughout the experimental series.

Table 2: Recommended Cell Lines for this compound Studies

| Cell Line | p53 Status | Key Features | Application |

|---|---|---|---|

| HCT116 Parental | Wild-type | Reference standard | Apoptosis response control |

| HCT116 p53⁻/⁻ | Null | p53 deficiency | Polyploidy induction |

| HCT116 p21⁻/⁻ | Wild-type p53, p21 deficient | p53-proficient, cell cycle checkpoint defective | Mechanism dissection |

| Additional lines | Various | Multiple tissue origins | Response generalizability |

The following workflow diagram illustrates the complete experimental process for investigating this compound-induced p53-dependent effects:

Detailed Experimental Protocols

This compound Treatment and Dose Optimization

For initial characterization, a concentration range of 1-10 µM is recommended, with 5 µM identified as an effective concentration for robust cellular responses [2]. Treatment duration should be optimized based on the specific readout, with early time points (6-17 hours) capturing initial mitotic arrest and later time points (24-48 hours) revealing apoptosis and polyploidy outcomes. Prepare fresh working solutions from DMSO stock for each experiment, ensuring the final DMSO concentration does not exceed 0.1% in all treatment conditions, including vehicle controls. Include appropriate controls: untreated cells, vehicle control (DMSO), and positive controls for apoptosis (e.g., staurosporine) and cell cycle arrest (e.g., nocodazole).

Table 3: this compound Treatment Conditions for Various Assays

| Experimental Readout | Recommended Concentration | Treatment Duration | Key Observations |

|---|---|---|---|

| Initial mitotic arrest | 5 µM | 6-17 hours | MPM2-positive accumulation |

| Apoptosis induction | 1-10 µM | 24-48 hours | Sub-G1 population, caspase activation |

| Polyploidy induction | 5 µM | 24-48 hours | 8N DNA content in p53-deficient cells |

| p53 phosphorylation | 5 µM | 12-24 hours | Ser15 phosphorylation increase |

Cell Cycle Analysis Protocol

The assessment of cell cycle distribution and polyploidy formation provides critical insights into this compound mechanisms. The following protocol details the procedure for flow cytometric analysis using propidium iodide (PI) staining:

Cell Harvesting: Collect both adherent and floating cells by gentle trypsinization and combine in centrifuge tubes. Pellet cells at 500 × g for 5 minutes at room temperature.

Fixation: Resuspend cell pellets in ice-cold 70% ethanol added dropwise while vortexing gently to prevent clumping. Fix for a minimum of 2 hours or overnight at -20°C for optimal results.

Staining Solution Preparation: Prepare a working solution containing 50 µg/mL propidium iodide, 0.1 mg/mL RNase A, and 0.1% Triton X-100 in phosphate-buffered saline (PBS). Filter through a 0.45 µm membrane to remove particulates.

Staining Procedure: Pellet ethanol-fixed cells (300 × g, 5 minutes), wash once with PBS, then resuspend in 500 µL staining solution. Incubate for 30-45 minutes at 37°C protected from light.

Flow Cytometry Analysis: Analyze samples using a flow cytometer equipped with a 488 nm laser and 585/42 nm bandpass filter. Collect a minimum of 10,000 events per sample, gating on singlet populations to exclude doublets. Data analysis should focus on DNA content histograms to quantify 2N, 4N, and >4N (polyploid) populations.

Apoptosis Assessment Methods

Multiple complementary approaches should be employed to confirm apoptosis induction:

Caspase-3 Activation Assay:

- Harvest cells after this compound treatment (24-48 hours) and lyse in RIPA buffer supplemented with protease inhibitors.

- Separate 30-50 µg of total protein by SDS-PAGE (12-15% gel) and transfer to PVDF membranes.

- Probe with anti-cleaved caspase-3 antibodies (Cell Signaling Technology #9661 recommended) followed by HRP-conjugated secondary antibodies.

- Develop using enhanced chemiluminescence and quantify band intensity normalized to loading controls (β-actin or GAPDH).

Cytochrome c Release Assay:

- Grow cells on glass coverslips and treat with this compound for appropriate durations.

- Fix with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% BSA.

- Incubate with anti-cytochrome c antibody (1:200 dilution) overnight at 4°C, followed by Alexa Fluor-conjugated secondary antibody.

- Counterstain with DAPI and visualize using confocal microscopy to assess cytochrome c localization (punctate mitochondrial vs. diffuse cytosolic).

Sub-G1 Population Quantification:

- Analyze the sub-G1 population (<2N DNA content) from the cell cycle profiles obtained in Section 4.2. This population represents cells with fragmented DNA, a hallmark of late-stage apoptosis.

Data Analysis and Interpretation

Expected Results and Outcomes

The experimental approach described above should yield distinct response patterns based on p53 status. In p53 wild-type cells (HCT116 parental), expect to observe an initial accumulation in G2/M phase (4N DNA content) by 6 hours of treatment, followed by the appearance of a significant sub-G1 population (apoptotic cells) and return of 2N cells (successful cytokinesis) by 24-48 hours [2]. In contrast, p53-deficient cells (HCT116 p53⁻/⁻) will show a persistent 4N accumulation with minimal sub-G1 population, followed by the emergence of ≥8N polyploid cells by 24-48 hours, indicating endoreduplication without successful cytokinesis [2] [3].

The molecular analysis should confirm increased p53 protein expression and phosphorylation at Ser15 in p53 wild-type cells following this compound treatment, along with activation of caspase-3 and cytochrome c release. These markers should be absent or significantly reduced in p53-deficient models, despite similar cell cycle arrest patterns.

Troubleshooting Guide

Insufficient Mitotic Arrest: If minimal G2/M accumulation is observed, verify this compound activity through target engagement assays (e.g., autophosphorylation of Aurora A at T288) and ensure fresh compound preparation.

Variable Apoptosis Response: Check p53 status validation through western blotting or functional assays, as genetic drift can occur in continuous culture.

High Background in Flow Cytometry: Increase RNase treatment duration and concentration to eliminate RNA interference, and use doublet discrimination gates to exclude aggregated cells.

Weak Signal in Western Blots: Optimize antibody concentrations and consider using more sensitive detection methods such as fluorescent secondaries with laser scanning.

Mechanism Visualization

The following diagram illustrates the p53-dependent mechanistic pathways determining cellular response to this compound treatment:

Advanced Applications and Combination Strategies

Research has demonstrated that This compound-resistant clones often exhibit elevated phosphorylation of mTOR and Akt, suggesting activation of alternative survival pathways [4]. This observation provides a rationale for combination therapy approaches targeting multiple signaling nodes simultaneously. Specifically, the sequential administration of this compound followed by inhibitors of both mTOR and Akt has been shown to induce apoptosis in otherwise resistant tumor cells [4].

When designing combination studies, careful attention to sequencing and scheduling is essential. Preliminary data suggest that sequential rather than simultaneous combination with BH3-mimetics and panobinostat may provide synergistic effects [5]. Researchers should include appropriate monotherapy controls and matrix-designed dose-response experiments to distinguish additive from truly synergistic interactions.

Conclusion and Research Implications

The experimental protocols outlined herein provide a comprehensive framework for investigating the p53-dependent cellular responses to Aurora A inhibition by this compound. The clear dichotomy in outcomes—apoptosis in p53-proficient cells versus polyploidy in p53-deficient cells—underscores the critical importance of patient stratification by p53 status in clinical development of Aurora A inhibitors. Furthermore, the association between this compound resistance and Akt/mTOR pathway activation suggests promising opportunities for rational combination therapies that may overcome intrinsic and acquired resistance mechanisms.

These application notes serve as both a technical reference and a conceptual guide for researchers exploring the complex interplay between mitotic regulation and tumor suppressor pathways in cancer therapeutic development.

References

- 1. This compound | Aurora Kinase inhibitor | Mechanism [selleckchem.com]

- 2. The induction of polyploidy or apoptosis by the Aurora A ... [pmc.ncbi.nlm.nih.gov]

- 3. The induction of polyploidy or apoptosis by the Aurora A ... [pubmed.ncbi.nlm.nih.gov]

- 4. Integrity of p53 Associated Pathways Determines Induction of ... [journals.plos.org]

- 5. Alisertib and Barasertib Induce Cell Cycle Arrest and ... [mdpi.com]

Comprehensive Application Notes and Protocols: MK-8745 and TPX2 as a Predictive Biomarker in Cancer Therapeutics

Introduction to Aurora Kinases and TPX2 in Cancer Biology

Aurora kinases represent a family of serine/threonine kinases that play vital roles in regulating cell division and mitosis, particularly in chromosome separation. The Aurora kinase family consists of three paralogs: Aurora Kinase A (AURKA), Aurora Kinase B (AURKB), and Aurora Kinase C (AURKC), each with distinct yet overlapping functions in mitotic regulation. These kinases are frequently overexpressed in various human malignancies, including breast, lung, colorectal, ovarian, and prostate cancers, where their dysregulation drives uncontrolled proliferation, resistance to apoptosis, and therapeutic resistance. Under physiological conditions, Aurora kinases maintain genomic stability by regulating mitotic checkpoints and preventing chromosomal mis-segregation. However, their dysregulation via gene amplification or overexpression disrupts mitotic checkpoints and spindle assembly, leading to chromosomal instability (CIN), aneuploidy, and tumor evolution [1].

TPX2 (Targeting Protein for Xenopus Kinesin-like Protein 2) is a microtubule-associated protein encoded by a gene located on human chromosome band 20q11.1. It plays a critical role in spindle formation through its interaction with Aurora A kinase. During early mitosis, TPX2 is released in a RanGTP-dependent manner and interacts with Aurora A kinase, resulting in the localization of Aurora A to microtubules of the mitotic spindle and subsequent spindle assembly. The N-terminal domain of TPX2 interacts with Aurora A, protecting Thr288 in the T-loop of the kinase from dephosphorylation, thereby maintaining its activity. Cells deficient in the Aurora A/TPX2 complex present short spindles, resulting in mitotic failure. TPX2 expression is tightly regulated during the cell cycle, becoming detectable at the G1-S transition and disappearing at the completion of cytokinesis, making it a potential indicator of proliferative activity in tumor cells [1] [2].

MK-8745 Profile and Mechanism of Action

This compound is a potent and selective Aurora A inhibitor with an IC50 of 0.6 nM, demonstrating more than 450-fold selectivity for Aurora A over Aurora B. This high specificity makes it an excellent tool for investigating Aurora A-specific functions and therapeutic potential. The compound induces cell cycle arrest at the G2/M phase with accumulation of tetraploid nuclei, eventually leading to cell death in sensitive cancer cell lines. Following this compound treatment, Aurora A substrates including TACC3, Eg5, and TPX2 are rapidly degraded following the reduction of phospho-Aurora-A levels. Additionally, this compound has been shown to induce apoptotic cell death in a p53-dependent manner, as exposure of p53 wild-type cells to this compound results in the induction of p53 phosphorylation (ser15) and increased p53 protein expression [3] [4].

Table 1: this compound Biochemical and Pharmacological Properties

| Property | Specification | Notes |

|---|---|---|

| Molecular Weight | 431.91 g/mol | - |

| IC50 for Aurora A | 0.6 nM | Measured in enzymatic assays |

| Selectivity Ratio | >450-fold (Aurora A vs. B) | - |

| Primary Mechanism | Cell cycle arrest at G2/M phase | Leads to tetraploidy and apoptosis |

| p53 Dependency | Induces p53 phosphorylation (ser15) | Confirmed in p53 wild-type cells |

| Solubility | 86 mg/mL in DMSO | Water insoluble |

| Chemical Formula | C20H19ClFN5OS | - |

From a pharmacological perspective, this compound demonstrates favorable properties for in vitro research applications. It has good solubility in DMSO (86 mg/mL) but is insoluble in water, requiring appropriate formulation for cellular assays. The compound leads to dose-dependent inhibition of Aurora A activity and subsequent impairment of mitotic progression, making it a valuable chemical probe for studying Aurora A biology and a potential candidate for therapeutic development in selected cancer populations [4].

TPX2 Biomarker Identification Methodologies

TPX2 Expression Analysis in Clinical Specimens

The evaluation of TPX2 expression patterns in clinical samples represents a critical first step in establishing its utility as a predictive biomarker for Aurora A inhibitor response. For immunohistochemical (IHC) analysis of TPX2 in formalin-fixed, paraffin-embedded (FFPE) tissue specimens, researchers should employ a validated TPX2 anti-human rabbit polyclonal antibody at an optimal dilution of 1:200. The protocol should include deparaffinization of 4-μm thick tissue sections in xylene, rehydration through a graded alcohol series, antigen retrieval using 10 mmol/L citrate buffer (pH 6.0) with heating, and blockage of endogenous peroxidase activity with 0.3% H₂O₂ for 10 minutes. Immunostaining should be performed using the EnVision two-step method with DAB as the chromogen, followed by counterstaining with hematoxylin [2].

For quantitative assessment of TPX2 expression, a standardized scoring system integrating both staining intensity and extent should be implemented. Staining intensity is graded as: 0 (no staining), 1+ (mild staining), 2+ (moderate staining), and 3+ (intense staining). The staining area is scored as: 0 (no positive cells), 1+ (<10% of tissue stained positive), 2+ (10-50% stained positive), and 3+ (>50% stained positive). The combined score (intensity + extension) is then categorized as: 0-2 (negative expression), 3-4 (weak expression), and 5-6 (strong expression). This validated scoring algorithm has demonstrated clinical relevance, with studies showing TPX2 overexpression in 60.8% of colon cancer metastatic lesions, significantly associated with clinical staging, vessel invasion, and metastasis [2].

Molecular Validation of TPX2 Status

RNA interference approaches provide a robust method for functionally validating TPX2 as a biomarker for Aurora A inhibitor response. For TPX2 knockdown experiments, researchers can utilize a pSilencer 2.1-U6 puro Vector system incorporating the human TPX2-specific siRNA sequence: 5'-AAGAATGGAACTGGAGGGCTT-3'. A scrambled siRNA sequence (5'-GTACCGCACGTCATTCGTATC-3') with no homology to mammalian mRNA sequences should be used as a negative control. Transfection of TPX2-shRNA or control-shRNA plasmids is optimally performed using Lipofectamine 2000 reagent according to manufacturer's instructions, with efficiency validation 48-72 hours post-transfection [2].

Gene expression analysis of TPX2 mRNA levels can be conducted using quantitative real-time PCR (qPCR). Total RNA should be isolated using TRIzol reagent according to standard protocols, with 1 μg of RNA used for first-strand cDNA synthesis. TPX2 amplification is performed using the following primer pair: forward 5'-AGGGGCCCTTTGAACTCTTA-3' and reverse 5'-TGCTCTAAACAAGCCCCATT-3'. GAPDH (forward: 5'-CGGATTTGGTCGTATTGG-3', reverse: 5'-TCCTGGAAGATGGTGATG-3') serves as an endogenous control. Cycling conditions should include: initial denaturation at 95°C for 3 minutes; 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds. Specificity of amplification must be validated by melting curve analysis, and each experiment should be performed in triplicate to ensure statistical reliability [2].

Experimental Data Presentation and Analysis

Functional Assays for TPX2 Biomarker Validation

Cell proliferation analysis using the MTT assay provides critical information on the functional consequences of TPX2 modulation and its relationship to this compound sensitivity. Cells should be seeded in 96-well plates at an initial density of 0.2 × 10⁴ cells/well and allowed to adhere overnight. After this compound treatment at appropriate concentrations, MTT solution (0.5 mg/mL) is added to each well and incubated for 4 hours at 37°C. The formazan crystals formed should be dissolved in dimethyl sulphoxide (DMSO), and absorbance measured at 570 nm with 655 nm as reference. Experiments must be performed in triplicate with appropriate controls [2].

Migration and invasion assays are essential for evaluating the impact of TPX2 expression on metastatic potential, which has implications for Aurora A inhibitor efficacy. These assays should be conducted using modified 24-well Boyden chambers with membranes either uncoated (migration) or coated with Matrigel (invasion). Cells (5 × 10⁴ cells/mL) are placed in the upper chamber in serum-free medium, with medium containing 20% FBS used as chemoattractant in the lower wells. After 24 hours incubation, cells that have migrated to the bottom surface are fixed, stained with H&E, and counted under a microscope in three randomly selected fields at 200× magnification. TPX2 knockdown has been shown to significantly attenuate migration and invasion ability of colon cancer cells through AKT-mediated MMP2 activity regulation [2].

Table 2: In Vitro Functional Assays for TPX2 Biomarker Validation

| Assay Type | Key Parameters | Expected Outcome with TPX2 Modulation |

|---|---|---|

| MTT Proliferation | Cell density: 0.2×10⁴ cells/well; MTT incubation: 4h | Decreased proliferation in TPX2-knockdown cells |

| Cell Migration | 5×10⁴ cells/mL; 24h incubation; FBS as chemoattractant | Reduced migration in TPX2-knockdown cells |

| Cell Invasion | Matrigel-coated membranes; otherwise as above | Reduced invasion in TPX2-knockdown cells |

| Gelatin Zymography | Culture supernatants on 7.5% SDS-PAGE with 1mg/mL gelatin | Reduced MMP2 activity with TPX2 knockdown |

| Soft Agar Assay | 0.3% agar top layer over 0.6% agar base | Decreased colony formation with TPX2 suppression |

This compound Sensitivity Assessment Protocol

The evaluation of cellular sensitivity to this compound requires standardized protocols to ensure reproducible assessment of drug response. Cells should be treated with this compound across a concentration range (typically 1 nM to 10 μM) for 24-72 hours. Following treatment, cell cycle analysis should be performed using propidium iodide staining and flow cytometry to quantify the percentage of cells in G2/M phase arrest. Additionally, Western blot analysis should be conducted to assess the reduction in phospho-Aurora-A levels and the consequent degradation of Aurora A substrates (TACC3, Eg5, and TPX2). The expression levels of p21(waf1/cip1) and Cyclin B1 should also be evaluated, as these markers indicate cell cycle arrest and G2/M phase accumulation [3] [4].

For apoptosis assessment, researchers should examine p53 phosphorylation status and overall p53 protein levels following this compound treatment, particularly when comparing cell lines with different TPX2 expression levels. Annexin V/propidium iodide staining coupled with flow cytometry provides quantitative data on apoptotic cell populations. The correlation between TPX2 expression levels and this compound sensitivity can be established through dose-response curves and IC50 determination. Studies have demonstrated that TPX2 overexpression increases resistance to this compound, while TPX2 knockdown enhances sensitivity, confirming TPX2's role as a predictive biomarker for Aurora A inhibitor response [3].

Pathway Diagrams and Experimental Workflows

Aurora A/TPX2 Signaling Pathway and this compound Inhibition Mechanism

The following diagram illustrates the molecular relationship between Aurora A and TPX2 and the mechanism by which this compound inhibits this pathway, leading to specific cellular responses:

Diagram 1: Aurora A/TPX2 Signaling Pathway and this compound Inhibition Mechanism. This diagram illustrates how TPX2 activates Aurora A, promoting spindle assembly and mitotic progression. This compound inhibits this pathway, leading to G2/M arrest and apoptosis.

TPX2 Biomarker Validation Experimental Workflow

The following workflow outlines the key experimental steps for validating TPX2 as a predictive biomarker for this compound response:

Diagram 2: TPX2 Biomarker Validation Experimental Workflow. This diagram outlines the comprehensive approach for validating TPX2 as a predictive biomarker, from initial tissue analysis to functional validation.

Conclusion and Future Perspectives

The identification of TPX2 as a biomarker for Aurora A inhibitor response represents a significant advancement in personalized cancer therapeutics. The methodologies outlined in this document provide researchers with standardized protocols for evaluating TPX2 expression and its functional relationship to this compound sensitivity. The correlation between TPX2 expression levels and response to Aurora A inhibition offers a promising strategy for patient stratification in clinical settings. Furthermore, the role of TPX2 in cancer progression and metastasis suggests that its assessment may have broader implications beyond predicting drug response, potentially serving as a general prognostic indicator in multiple cancer types [3] [2].

Future research directions should focus on validating these findings in clinical cohorts and developing standardized diagnostic assays for TPX2 assessment in clinical specimens. Additionally, combination therapies incorporating Aurora A inhibitors with other targeted agents may leverage TPX2 status to enhance therapeutic efficacy and overcome resistance mechanisms. As the field advances toward more personalized treatment approaches, biomarkers such as TPX2 will play increasingly important roles in ensuring the right patients receive the most appropriate therapies based on the molecular characteristics of their tumors [1].

References

- 1. Aurora kinases signaling in cancer: from molecular perception ... [molecular-cancer.biomedcentral.com]

- 2. TPX2 is a novel prognostic marker for the growth and ... [translational-medicine.biomedcentral.com]

- 3. A novel Aurora kinase A inhibitor this compound predicts TPX2 as a ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Aurora Kinase inhibitor | Mechanism [selleckchem.com]

MK-8745 in Cancer Research: Mechanism and Rationale for Combination Therapy

MK-8745 is a potent and selective small-molecule inhibitor of Aurora A kinase. Its mechanism of action and the rationale for exploring it in combination therapies are summarized in the table below.

| Aspect | Description |

|---|---|

| Primary Target | Aurora A Kinase [1] [2] |

| IC₅₀ for Aurora A | 0.6 nM [1] |

| Selectivity | >450-fold selective for Aurora A over Aurora B [1] |

| Key Mechanism | Binds to ATP-binding pocket, inhibits kinase activity & disrupts mitotic progression [3]. Induces cell cycle arrest at G2/M phase, leading to accumulation of tetraploid cells [4]. |

| Cellular Outcome | p53-dependent; p53-proficient cells undergo apoptosis, p53-deficient cells undergo endoreduplication & polyploidy [5]. |

| Proposed Biomarker | High TPX2 (Aurora A activator) expression may predict sensitivity [4] [6]. |

| Combination Rationale | Targeting complementary/compensatory pathways to enhance efficacy & overcome resistance [7] [3]. Potential partners: chemotherapies, FAK inhibitors, immunotherapy [7]. |

The cellular decision between apoptosis and polyploidy upon Aurora A inhibition is a critical consideration for therapy design, which can be visualized as follows:

Proposed Experimental Design for Combination Therapy

This protocol outlines a framework for evaluating this compound in combination with other agents in vitro, using a FAK inhibitor combination as an example based on published research [7].

Pre-experiment Preparation

- Test Compounds: Prepare this compound and the combination agent (e.g., a FAK inhibitor like PF-562271 or VS-4718). Reconstitute in DMSO to create high-concentration stock solutions (e.g., 10-20 mM). Store at -20°C or as recommended.

- Cell Lines: Select appropriate cancer cell lines. Crucially, characterize the p53 status (wild-type, mutant, or null) of each line [5]. Include lines with varying levels of TPX2 expression if possible [4] [6].

- Equipment: Standard cell culture equipment, a robotic liquid handler (for high accuracy in 384-well plates), and a plate reader capable of luminescence detection.

In Vitro Combination Screening Protocol

This workflow details the key steps for performing the combination screening:

- Cell Seeding: Seed cells in 384-well white-walled, clear-bottom plates at a density optimized for linear growth over the assay duration (e.g., 500-1000 cells per well in 50 μL of media) [7].

- Drug Treatment: Using an automated liquid handler, treat cells with a matrix of drug concentrations.

- This compound: Use a 7-point, 2-fold dilution series. A suggested range is from 10 μM down to 0.156 nM to capture its potent activity.

- Combination Agent: Use an 11-point, 2-fold dilution series.

- Include controls: vehicle (DMSO), each drug alone, and no-cells blank.

- Perform each condition in at least four replicates for statistical robustness [7].

- Incubation: Incubate plates at 37°C with 5% CO₂ for 48-72 hours.

- Viability Assessment: Add CellTiter-Glo reagent to each well, incubate for 10 minutes to stabilize the luminescent signal, and read on a plate reader. Luminescence is proportional to the amount of ATP present, indicating metabolically active cells.

Data Analysis and Synergy Assessment

- Dose-Response Curves: Generate curves for each single agent to determine its IC₅₀ value.

- Synergy Calculation: Use software like SynergyFinder to analyze the combination matrix data. Common models include:

- Loewe Additivity: Assumes the drugs have similar mechanisms.

- Bliss Independence: Assumes the drugs have independent mechanisms.

- Zero Interaction Potency (ZIP): Recommended for its ability to account for both efficacy and potency [7].

- A synergy score > 10 indicates significant synergy.

Expected Outcomes and Data Interpretation

The following table outlines key experiments and the methodologies to validate the combination's effects and mechanism.

| Experimental Goal | Protocol / Method | Key Readouts & Interpretation |

|---|---|---|

| Viability & Synergy | CellTiter-Glo assay after 72h treatment. | Dose-response curves, IC₅₀ values. Synergy score > 10 (via ZIP model) confirms enhanced effect [7]. |

| Apoptosis Detection | Caspase-Glo 3/7 assay after 24h treatment. Western Blot for cleaved PARP and Caspase-3. | Increase in luminescence (Caspase assay). Appearance of cleaved protein bands (Western Blot). Indicates activation of programmed cell death [7] [5]. |

| Cell Cycle Analysis | Propidium Iodide (PI) staining followed by flow cytometry after 24h treatment. | DNA content histogram. Increase in G2/M and >4N (polyploid) populations confirms mitotic disruption [5] [4]. |

| Target Engagement | Western Blot analysis of cell lysates after 6-8h treatment. | Reduction in phospho-Aurora A (T288). Check downstream effects (e.g., phosphorylation of TPX2, Eg5). Confirms on-target activity [5]. |

Critical Considerations for Your Experimental Design

- p53 Status is Paramount: Always determine the p53 status of your model systems. The cellular outcome of this compound treatment (apoptosis vs. polyploidy) is critically dependent on it, which will majorly influence how you interpret the efficacy of your combination [5].

- Biomarker Exploration: Incorporate analysis of potential biomarkers like TPX2 expression levels. This could help identify patient populations most likely to respond to therapy [4] [6].

- Off-Target Effects: While this compound is highly selective, be aware that at high concentrations, off-target effects may occur. Using multiple concentrations and including relevant controls helps mitigate misinterpretation [2].

- In Vivo Translation: If moving to animal models, note that this compound has poor aqueous solubility. For in vivo dosing, it may need to be formulated in a suspension using carriers like CMC-Na or in a clear solution with DMSO, PEG300, and Tween-80 in ddH₂O [1].

References

- 1. This compound | Aurora Kinase inhibitor - Selleck Chemicals [selleckchem.com]

- 2. A Cell Biologist's Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aurora kinases signaling in cancer: from molecular perception ... [molecular-cancer.biomedcentral.com]

- 4. A novel Aurora kinase A inhibitor MK - 8745 predicts TPX2 as... [pubmed.ncbi.nlm.nih.gov]

- 5. The induction of polyploidy or apoptosis by the Aurora A ... [pmc.ncbi.nlm.nih.gov]

- 6. A novel Aurora kinase A inhibitor MK - 8745 predicts... | Semantic Scholar [semanticscholar.org]

- 7. High-throughput Chemical Screening Identifies Focal ... [pmc.ncbi.nlm.nih.gov]

MK-8745 solubility issues DMSO concentration optimization

Frequently Asked Questions (FAQs)

Here are answers to common questions about handling MK-8745:

What is the solubility of this compound in DMSO? this compound is highly soluble in DMSO. Suppliers report stock solution concentrations of 86 mg/mL (199.11 mM) and even ≥100 mg/mL (231.53 mM) [1] [2] [3]. This high solubility allows you to make concentrated stock solutions, minimizing the final DMSO concentration in your cell culture experiments.

What is the recommended final concentration of DMSO in cell culture? For cell-based assays, it is crucial to keep the final concentration of DMSO low to avoid cytotoxicity. A general guideline is to keep the final DMSO concentration below 0.5% [4]. Always include a vehicle control (DMSO-only) group in your experiments to rule out solvent-related effects.

What should I do if my this compound solution precipitates? If you suspect precipitation, you can try the following steps:

- Warm the tube: Gently warm the tube to 37°C [1] [3].

- Sonicate: Place the tube in an ultrasonic bath for a short time to aid dissolution [1] [3].

- Verify storage: Ensure the stock solution is stored properly, sealed, and below -20°C to maintain stability. However, it's best to use the solution soon after preparation [1] [3] [5].

Are there alternative formulations for in vivo studies? Yes, for animal studies, you can use formulations that avoid high concentrations of DMSO. One validated formulation is a clear solution consisting of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% double-distilled water, which can achieve a working concentration of about 4.3 mg/mL [2].

This compound Solubility & Formulation Data

The table below summarizes the key quantitative data for handling this compound.

| Property | Reported Value / Method | Source |

|---|---|---|

| Solubility in DMSO | 86 mg/mL (199.11 mM); ≥100 mg/mL (231.53 mM) | [1] [2] [3] |

| Solubility in Water | Insoluble | [1] [2] [5] |

| Solubility in Ethanol | ~1-2 mg/mL (with gentle warming & sonication) | [1] [2] [5] |

| In Vivo Formulation | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | [2] |

| Homogeneous Suspension | ≥5 mg/mL in 0.5% Carboxymethyl cellulose (CMC-Na) | [2] |

Troubleshooting Guide for Common Issues

Use this guide to diagnose and resolve specific problems you might encounter.

| Problem | Possible Cause | Solution |

|---|---|---|

| Precipitation in stock solution | Storage temperature too high; solution not used fresh | Store stock solutions at -20°C or below. Warm to room temperature before opening. Use quickly and avoid multiple freeze-thaw cycles [1] [3] [5]. |

| Low solubility in aqueous buffer | This compound is inherently insoluble in water | Always add the concentrated DMSO stock solution to your aqueous buffer or medium last, while vortexing gently to ensure proper mixing and dilution. |

| Cell death in control groups | Final DMSO concentration is too high | Calculate and dilute your stock so the final DMSO concentration is ≤0.5%. Perform a dose-response test for DMSO alone on your specific cell line [4]. |

| Need for in vivo dosing | High DMSO concentration is toxic to animals | Use the pre-validated in vivo formulation (5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O) [2]. |

Experimental Protocol: Preparing a 10 mM Stock Solution

This workflow outlines the steps to correctly prepare a standard stock solution of this compound for your in vitro experiments.

Procedure Notes:

- Calculation: The molecular weight of this compound is 431.91 g/mol. To make a 10 mM solution in 1 mL of DMSO, you need (10 µmol) * (431.91 µg/µmol) = 4319.1 µg, or about 4.32 mg of the compound.

- Mixing: If the powder does not dissolve immediately after adding DMSO, use the techniques in the troubleshooting guide: warm the vial in a 37°C water bath and/or use a brief sonication in an ultrasonic bath [1] [3].

- Storage: For long-term stability, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or below [1] [3] [5].

Key Takeaways for Researchers

- High DMSO Solubility: You can easily prepare highly concentrated stock solutions (>85 mg/mL), which helps keep the final DMSO concentration in cell culture media well below toxic levels (0.5%) [1] [2] [4].

- Use Validated Formulations: For in vivo work, rely on the pre-validated formulation (5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O) to ensure solubility and minimize animal toxicity [2].

- Proper Handling is Critical: Always warm and sonicate your stock solutions if you see precipitation, and store them correctly at -20°C to maintain stability and performance [1] [3] [5].

References

- 1. - MK | Aurora Kinase A inhibitor | CAS 885325-71-3 | Buy 8745 ... MK 8745 [invivochem.com]

- 2. This compound | Aurora Kinase inhibitor | Mechanism [selleckchem.com]

- 3. - MK | CAS:885325-71-3 | Aurora... | Manufacturer BioCrick 8745 [biocrick.com]

- 4. | Shanghai Yearn Chemical Science-Tech Co., Ltd dmso solubility [yearnintl.com]

- 5. This compound - Potent Aurora A Kinase Inhibitor [apexbt.com]

MK-8745 p53 status impact on apoptosis versus polyploidy

Core Mechanism: p53 Dictates Cell Fate

The table below summarizes the consistent experimental findings on how p53 status determines the outcome of MK-8745 treatment.

| Cell Type / p53 Status | Primary Response to this compound | Cell Cycle Progression | Final Outcome | Key Molecular Markers |

|---|---|---|---|---|

| p53 Wild-Type (Proficient) | Apoptosis | Short mitotic delay, followed by cytokinesis | Cell death | ↑ p53 protein & phosphorylation (Ser15), caspase-3 activation, cytochrome c release [1] [2] |

| p53 Null or Mutant (Deficient) | Polyploidy | Prolonged mitotic arrest, followed by endoreduplication | Polyploid cells (8N, 16N) | Absence of 2N population, no apoptosis [1] [2] [3] |

This pivotal relationship is illustrated in the following pathway diagram.

Experimental Guide: Validating the p53-Dependent Response

To experimentally confirm this mechanism in your system, the following validated protocols can be used.

Cell Cycle & Apoptosis Analysis by Flow Cytometry

This is the primary method for distinguishing between apoptosis and polyploidy.